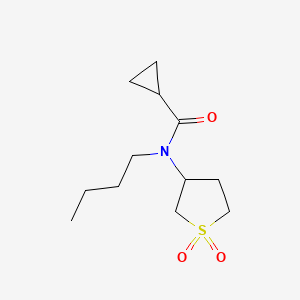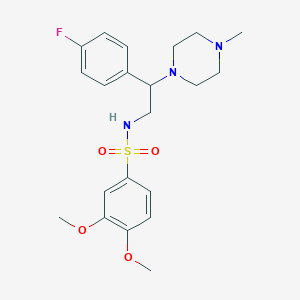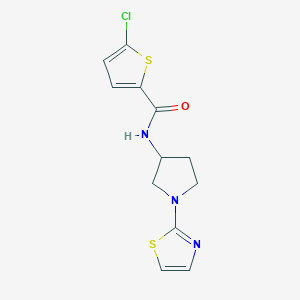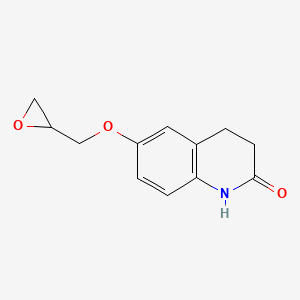
N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide, commonly known as CHDI-340246, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound was developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
CHDI-340246 exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in cancer progression and inflammation. By inhibiting BRD4, CHDI-340246 can prevent the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, CHDI-340246 has been shown to have other biochemical and physiological effects. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, CHDI-340246 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CHDI-340246 is its high potency and selectivity for BRD4. This makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of CHDI-340246 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its high lipophilicity can lead to non-specific binding to other proteins and membranes.
Zukünftige Richtungen
There are several future directions for the study of CHDI-340246. One potential application is in combination therapy with other chemotherapeutic agents. It has been shown to enhance the efficacy of other drugs, and further studies could investigate its potential in combination with other agents. Another area of research could focus on the development of more potent and selective BRD4 inhibitors. Finally, the role of BRD4 in other biological processes, such as epigenetic regulation and DNA damage response, could be further investigated using CHDI-340246 as a tool.
Synthesemethoden
The synthesis of CHDI-340246 involves several steps, including the reaction of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)acetamide with difluoromethylsulfone, followed by the reaction with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CHDI-340246 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been demonstrated to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin. CHDI-340246 has also been investigated for its anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c1-14(19,9-6-7-9)8-17-12(18)10-4-2-3-5-11(10)22(20,21)13(15)16/h2-5,9,13,19H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILHJWNNXTXMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

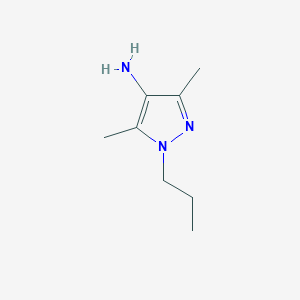

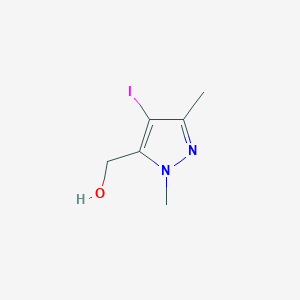
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
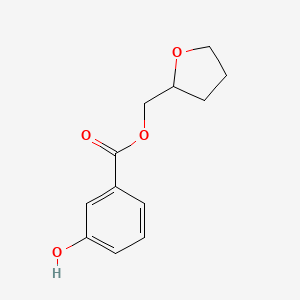


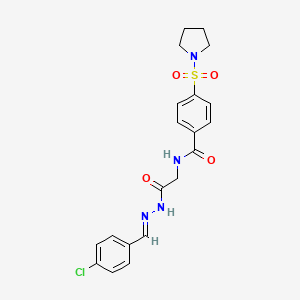
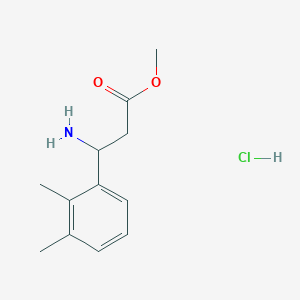
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
